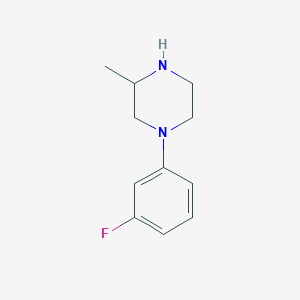
1-(3-氟苯基)-3-甲基哌嗪
描述
“1-(3-Fluorophenyl)-3-methylpiperazine” is a synthetic molecule that falls under the category of piperazines . The physiological and toxicological properties of this compound are not well-known . It’s primarily used for research and forensic applications .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-3-methylpiperazine” includes a piperazine ring attached to a fluorophenyl group . The formal name of the compound is 1-(3-fluorophenyl)-piperazine, dihydrochloride . The molecular formula is C10H13FN2 • 2HCl, and the formula weight is 253.1 .Physical and Chemical Properties Analysis
The compound is a crystalline solid . The solubility of the compound in DMSO is 10 mg/ml, in Methanol is 1 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .科学研究应用
1-(3-氟苯基)-3-甲基哌嗪应用的综合分析
1-(3-氟苯基)-3-甲基哌嗪是一种在各种科学研究领域具有潜在应用的化合物。以下是六种独特应用的详细分析,每种应用都有其自己的部分和标题。
抗菌剂开发:1-(3-氟苯基)-3-甲基哌嗪的结构基序已被探索用于创建新的抗菌剂。研究人员已经合成了该化合物的衍生物,以测试其对各种细菌和真菌菌株的抗菌活性。 一些衍生物对念珠菌属等病原体显示出中等活性,对白色念珠菌特别有效 .
抗真菌活性:在对抗真菌感染(尤其是那些对现有治疗方法有抗药性的真菌感染)的过程中,1-(3-氟苯基)-3-甲基哌嗪衍生物正在接受抗真菌特性的测试。 该化合物抑制真菌生长的能力可能导致新的抗真菌药物的开发 .
抗癌研究:该化合物的衍生物正在接受其潜在抗癌特性的研究。 通过测试这些衍生物对各种癌细胞系的活性,研究人员旨在确定其抑制癌细胞生长和诱导细胞凋亡的功效 .
神经药理学研究:1-(3-氟苯基)-3-甲基哌嗪可能在神经药理学中发挥作用,因为它与已知与中枢神经系统受体相互作用的化合物具有结构相似性。 这使其成为开发新的神经药物的候选者 .
化学中间体:该化合物在合成更复杂的分子中充当化学中间体。 将其整合到更大的结构中对于开发具有增强生物活性的药物至关重要 .
安全和危害
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been reported to act as potent releasers of dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, attention, and energy levels in the body .
Biochemical Pathways
Related compounds have been known to influence the dopaminergic and noradrenergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, attention, and the body’s response to stress .
Pharmacokinetics
Similar compounds have been known to be readily absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been reported to cause a range of effects, including euphoria, stimulation, increased energy, talkativeness, and insomnia . Adverse effects may include tachycardia, agitation, delirium, and seizures .
Action Environment
The action, efficacy, and stability of 1-(3-Fluorophenyl)-3-methylpiperazine can be influenced by various environmental factors. These may include the presence of other substances in the body, the individual’s overall health status, and genetic factors that can influence how the compound is metabolized and excreted .
生化分析
Biochemical Properties
1-(3-Fluorophenyl)-3-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with hepatic stellate cells, inhibiting their proliferation and reducing the expression of collagen types I and III . These interactions suggest that 1-(3-Fluorophenyl)-3-methylpiperazine may have potential therapeutic applications in treating hepatic fibrosis by modulating the activity of specific enzymes and proteins involved in collagen synthesis.
Cellular Effects
The effects of 1-(3-Fluorophenyl)-3-methylpiperazine on various cell types and cellular processes are profound. In hepatic stellate cells, this compound inhibits cell proliferation and reduces collagen expression, which is crucial for managing hepatic fibrosis
Molecular Mechanism
At the molecular level, 1-(3-Fluorophenyl)-3-methylpiperazine exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit the proliferation of hepatic stellate cells and reduce collagen expression suggests that it may act as an enzyme inhibitor or modulator . These interactions likely involve binding to active sites on enzymes or proteins, leading to changes in their activity and subsequent effects on gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluorophenyl)-3-methylpiperazine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(3-Fluorophenyl)-3-methylpiperazine can inhibit hepatic stellate cell proliferation and collagen expression over a 48-hour period
Dosage Effects in Animal Models
The effects of 1-(3-Fluorophenyl)-3-methylpiperazine vary with different dosages in animal models. Higher doses of the compound have been shown to inhibit hepatic stellate cell proliferation more effectively and reduce collagen expression . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(3-Fluorophenyl)-3-methylpiperazine within cells and tissues are crucial for understanding its biochemical effects. The compound’s interactions with hepatic stellate cells indicate that it may be transported and localized within the liver, where it exerts its effects on cell proliferation and collagen expression
Subcellular Localization
The subcellular localization of 1-(3-Fluorophenyl)-3-methylpiperazine plays a significant role in its activity and function. The compound’s effects on hepatic stellate cells suggest that it may be localized within specific cellular compartments or organelles, where it interacts with enzymes and proteins involved in collagen synthesis . Understanding the targeting signals or post-translational modifications that direct the compound to these compartments is essential for elucidating its mechanism of action.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEBBCLEHYFDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





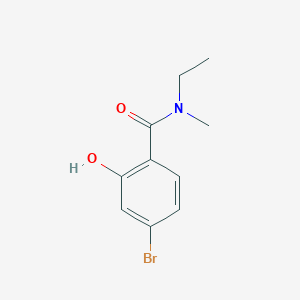
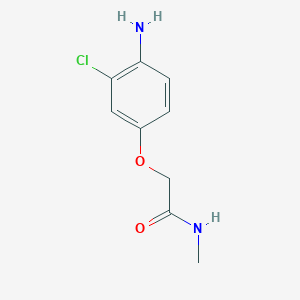
amine](/img/structure/B1445062.png)
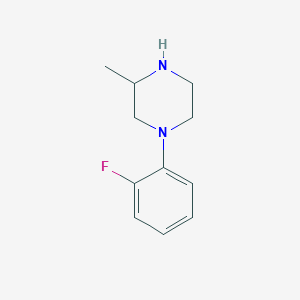
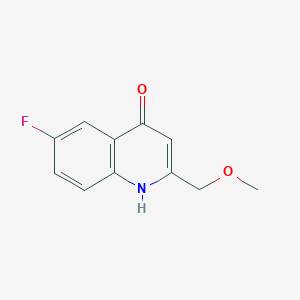

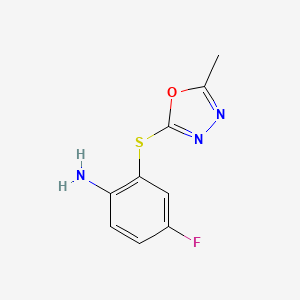
![Tert-butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1445071.png)



